molecular formula C22H20N4O4 B2884513 1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251576-04-1

1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2884513
CAS No.: 1251576-04-1
M. Wt: 404.426
InChI Key: NUGHBURHZKFFHA-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_4O_3, with a molecular weight of approximately 348.39 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to oxadiazole derivatives and their analogs. The following sections summarize key findings related to the biological activity of the target compound.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
    • In particular, compounds with similar structures have demonstrated higher cytotoxicity than standard chemotherapy agents like doxorubicin .
  • Mechanism of Action
    • Studies suggest that the compound may induce apoptosis in cancer cells through the activation of p53 pathways and caspase-3 cleavage . This indicates a potential mechanism where the compound promotes programmed cell death in malignancies.
    • Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, enhancing its binding affinity and efficacy against cancer cells .

Antimicrobial Activity

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example:

  • Certain derivatives have been shown to exhibit activity against bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-70.12–2.78 µM
AnticancerA5490.12–2.78 µM
AntimicrobialVarious Bacteria< 16 µg/mL

Case Studies

  • Study on Oxadiazole Derivatives
    • A study focused on synthesizing various oxadiazole derivatives revealed that modifications in the phenyl ring significantly influenced their anticancer potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
  • In Vivo Studies
    • Future studies are necessary to evaluate the in vivo efficacy of these compounds, as most current data is derived from in vitro assays. Preliminary results suggest promising therapeutic potential that warrants further investigation into pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-14-10-15(2)12-17(11-14)26-9-8-25(21(27)22(26)28)13-19-23-20(24-30-19)16-4-6-18(29-3)7-5-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGHBURHZKFFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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